structural and chemical properties of 8-chloro-2-methylquinolinehydrochloride
structural and chemical properties of 8-chloro-2-methylquinolinehydrochloride
An In-Depth Technical Guide to the Structural and Chemical Properties of 8-Chloro-2-methylquinoline Hydrochloride
Executive Summary
8-Chloro-2-methylquinoline hydrochloride (also known as 8-chloroquinaldine hydrochloride) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and advanced materials science. Characterized by its quinoline core, a highly reactive C2-methyl group, and a sterically influential C8-chlorine atom, this compound serves as a critical precursor for synthesizing antimalarial agents, kinase inhibitors, and transition-metal ligands. This whitepaper provides a rigorous examination of its structural topology, physicochemical properties, chemical reactivity, and standardized protocols for synthesis and analytical validation.
Structural and Physicochemical Profiling
Molecular Architecture
The structural framework of 8-chloro-2-methylquinoline hydrochloride consists of a bicyclic quinoline system where the nitrogen atom is protonated (pyridinium-like), paired with a chloride counterion.
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C2-Methyl Group: The methyl group at the 2-position is highly activated due to the electron-withdrawing nature of the adjacent protonated imine nitrogen. This allows for facile deprotonation and subsequent functionalization (e.g., Knoevenagel condensations or oxidations).
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C8-Chlorine Atom: Positioned peri to the nitrogen, the C8-chlorine induces significant steric hindrance and inductive electron withdrawal. This modulates the basicity of the quinoline nitrogen and dictates the regioselectivity of incoming electrophiles during aromatic substitution.
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Hydrochloride Salt Form: The protonation of the quinoline nitrogen ( pKa of the conjugate acid is typically around 4.5-5.0 for quinaldine derivatives) enhances the compound's aqueous solubility, prevents spontaneous oxidative degradation, and pre-activates the ring for nucleophilic functionalization[1].
Quantitative Physicochemical Data
The following table summarizes the critical physicochemical parameters of both the free base and the hydrochloride salt, providing a comparative baseline for formulation and synthetic planning.
| Property | Free Base (8-Chloro-2-methylquinoline) | Hydrochloride Salt |
| CAS Registry Number | 3033-82-7 | 1268593-83-4 |
| Molecular Formula | C10H8ClN | C10H9Cl2N |
| Molecular Weight | 177.63 g/mol | 214.09 g/mol |
| Melting Point | 64 – 68 °C | > 200 °C (dec.) |
| Physical State | Off-white to pale yellow solid | White to off-white crystalline powder |
| Solubility | Soluble in DCM, EtOAc, Ethanol | Soluble in Water, Methanol, DMSO |
| Predicted XLogP3 | 3.3 | ~1.5 (Effective logD at pH 7.4) |
| Monoisotopic Mass | 177.0345 Da | 213.0112 Da |
Chemical Reactivity and Mechanistic Pathways
The chemical behavior of 8-chloro-2-methylquinoline hydrochloride is governed by the orthogonal reactivity of its functional groups. Understanding these pathways is essential for rational drug design and synthetic route scouting.
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C2-Methyl Functionalization (CH-Activation): The protonated nitrogen acts as a strong electron sink, increasing the acidity of the C2-methyl protons. Treatment with a base generates an enamine/aza-enolate intermediate, which readily undergoes condensation with aromatic aldehydes to yield styrylquinolines, a common pharmacophore for integrase inhibitors.
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Cross-Coupling at C8: The C8-C(sp2)-Cl bond can undergo palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the steric proximity to the nitrogen atom requires careful ligand selection (e.g., bulky phosphines like XPhos or BrettPhos) to facilitate oxidative addition and prevent catalyst poisoning via nitrogen coordination.
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Electrophilic Aromatic Substitution (EAS): Due to the electron-deficient nature of the protonated pyridine ring, EAS (e.g., nitration, halogenation) occurs exclusively on the carbocyclic ring, predominantly at the C5 and C7 positions, directed by the ortho/para-directing (albeit weakly deactivating) chlorine atom.
Fig 1: Divergent chemical reactivity pathways of 8-chloro-2-methylquinoline hydrochloride.
Experimental Protocols: Synthesis and Isolation
The synthesis of the 8-chloroquinaldine core is typically achieved via a modified Doebner-Miller reaction, utilizing 2-chloroaniline and crotonaldehyde[2]. The subsequent conversion to the hydrochloride salt is performed to ensure high purity and stability.
Rationale and Causality in Experimental Design
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Why use an oxidant (e.g., iodine or p-chloranil) in Doebner-Miller? The initial condensation forms a dihydroquinoline intermediate. Without an explicit oxidant, the reaction relies on disproportionation, which limits the theoretical yield to 50%. Adding an oxidant drives the aromatization, pushing yields >80%.
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Why form the HCl salt in anhydrous conditions? Water can lead to hydrate formation or partial hydrolysis of the protonated species during crystallization. Anhydrous HCl in ether or dioxane ensures the precipitation of a highly crystalline, stoichiometric salt.
Step-by-Step Methodology: Synthesis of 8-Chloro-2-methylquinoline Hydrochloride
Phase 1: Doebner-Miller Cyclization
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Preparation: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-chloroaniline (1.0 equiv, 100 mmol) in 6 M aqueous HCl (150 mL). Causality: The strong acid prevents the polymerization of crotonaldehyde and catalyzes the initial Michael addition.
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Addition: Heat the solution to 90 °C. Add crotonaldehyde (1.2 equiv, 120 mmol) dropwise over 1 hour. Causality: Slow addition maintains a low steady-state concentration of the aldehyde, minimizing self-condensation side reactions.
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Reflux & Aromatization: Reflux the mixture for 4 hours. Cool to room temperature and carefully neutralize with 10 M NaOH until pH > 10. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under vacuum. Purify the crude dark oil via vacuum distillation (or silica gel chromatography) to isolate the free base (8-chloro-2-methylquinoline) as a pale yellow solid[3].
Phase 2: Hydrochloride Salt Formation 5. Dissolution: Dissolve the purified free base (10 g) in anhydrous diethyl ether (100 mL) under an inert nitrogen atmosphere. 6. Precipitation: Slowly bubble anhydrous HCl gas into the solution (or add a stoichiometric amount of 4M HCl in dioxane) at 0 °C. Causality: Low temperature maximizes the thermodynamic precipitation of the salt and prevents ether cleavage. 7. Isolation: Filter the resulting white precipitate under a nitrogen blanket. Wash with cold anhydrous ether (2 x 20 mL) and dry in a vacuum desiccator over P2O5 for 12 hours to yield 8-chloro-2-methylquinoline hydrochloride.
Fig 2: Step-by-step synthetic workflow for 8-chloro-2-methylquinoline hydrochloride.
Analytical Characterization and Validation
To ensure the integrity of the synthesized batch, a self-validating analytical matrix must be employed.
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1H NMR (400 MHz, DMSO-d6): The protonated nitrogen shifts the quinoline ring protons downfield compared to the free base. Expected signals: δ ~3.00 (s, 3H, C2−CH3 ), δ 7.70-8.20 (m, 4H, aromatic protons), δ ~9.00 (d, 1H, C4-H), and a broad singlet >10 ppm for the NH+ proton (exchangeable with D2O ).
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Mass Spectrometry (ESI-MS): In positive ion mode, the salt dissociates, and the free base is detected as the [M+H]+ adduct at m/z 178.04. The isotopic pattern will clearly show a 3:1 ratio at 178/180, confirming the presence of the single chlorine atom[4].
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FT-IR Spectroscopy: The hydrochloride salt will exhibit a broad, intense band in the 2500–3000 cm−1 region, characteristic of the N+−H stretching vibration, which is absent in the free base. The C=N stretching frequency will also shift due to protonation.
Applications in Drug Development
In medicinal chemistry, the 8-chloro-2-methylquinoline scaffold is a privileged structure.
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Antimalarials: It serves as a bioisostere for 4-aminoquinoline derivatives (like chloroquine). The C8-chlorine is critical for preventing rapid metabolic oxidation by cytochrome P450 enzymes at the peri position.
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Kinase Inhibitors: The quinoline nitrogen acts as a potent hydrogen bond acceptor for the hinge region of kinases. The C2-methyl group projects into the solvent-exposed region, providing a vector for attaching solubilizing groups (e.g., piperazines or morpholines) without disrupting the primary binding affinity.
References
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PubChem. "8-Chloro-2-methylquinoline | C10H8ClN | CID 221113". National Center for Biotechnology Information. Available at:[Link]
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PubChemLite. "8-chloro-2-methylquinoline (C10H8ClN)". Université du Luxembourg. Available at:[Link] (Data aggregated via CCSbase).
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PrepChem. "Synthesis of 8-chloro-2-methylquinoline". PrepChem. Available at:[Link]
